molecular formula C10H12N2O2 B15134504 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer: B15134504
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: PLLSIKSDOJMPLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with a complex structure that includes a benzoxazole ring

Vorbereitungsmethoden

The synthesis of 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of methylaminoethyl chloride with benzoxazole under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity .

Analyse Chemischer Reaktionen

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one can be compared with similar compounds such as:

    Tris[2-(methylamino)ethyl]amine: This compound has a similar structure but differs in its functional groups and applications.

    Bis(2-dimethylaminoethyl) ether:

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

3-[2-(methylamino)ethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-6-7-12-8-4-2-3-5-9(8)14-10(12)13/h2-5,11H,6-7H2,1H3

InChI-Schlüssel

PLLSIKSDOJMPLS-UHFFFAOYSA-N

Kanonische SMILES

CNCCN1C2=CC=CC=C2OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.